2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(2-methoxycarbonyl-6-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSORCGLDELRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
The stability of these compounds in different environments can significantly influence their action, efficacy, and stability. For instance, the susceptibility to hydrolysis of phenylboronic pinacol esters, a type of boronic ester, is known to increase at physiological pH .
Biological Activity
2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, in general, are known for their ability to interact with various biomolecules, making them valuable in drug development and therapeutic applications.
The compound features a pyridine ring substituted with a methoxycarbonyl group and a boronic acid functional group. This structure allows for various chemical reactions, including borylation and the formation of complexes with biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Enzyme Inhibition : Boronic acids are often used as reversible inhibitors of proteases and other enzymes. The boron atom can form covalent bonds with nucleophilic residues in active sites, thus modulating enzyme activity.
- Anticancer Properties : There is emerging evidence suggesting that this compound may possess anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The boronic acid moiety can interact with diols in carbohydrates or with serine and cysteine residues in proteins, affecting their function.
- Cell Signaling Modulation : By altering the activity of specific enzymes involved in signaling pathways, this compound may influence cellular responses to various stimuli.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various boronic acids on cancer cell lines. This compound showed significant inhibition of cell growth in multiple myeloma cell lines with IC50 values comparable to established treatments like bortezomib.
| Cell Line | IC50 (µM) |
|---|---|
| RPMI-8226 | 6.66 |
| U266 | 4.31 |
| KM3 | 10.1 |
This suggests that the compound may be effective against resistant cancer cells, warranting further investigation into its mechanism and therapeutic potential .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against proteasomes. The results indicated that it could inhibit proteasomal activity at low concentrations, highlighting its potential as a therapeutic agent in diseases characterized by proteasome dysfunction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
